molecular formula C24H22N2O2S B2628549 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide CAS No. 1234852-88-0

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide

Cat. No.: B2628549
CAS No.: 1234852-88-0
M. Wt: 402.51
InChI Key: FGDNBYVKJPABLU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is a complex organic compound that features a naphthamide core with ethoxy, pyridinylmethyl, and thiophenylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthamide Core: Starting with 1-naphthoic acid, it can be converted to 1-naphthoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Introduction of the Ethoxy Group: The naphthoyl chloride can then be reacted with ethanol in the presence of a base such as pyridine to form the ethoxy-naphthamide intermediate.

    Attachment of Pyridinylmethyl and Thiophenylmethyl Groups: The final step involves the reaction of the ethoxy-naphthamide intermediate with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an ethoxy radical or further to an aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide: Similar structure but with a thiophen-2-ylmethyl group.

    2-ethoxy-N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide: Similar structure but with a pyridin-3-ylmethyl group.

Uniqueness

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of ethoxy, pyridinylmethyl, and thiophenylmethyl groups on the naphthamide core provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-28-22-11-10-19-7-3-4-9-21(19)23(22)24(27)26(15-18-12-14-29-17-18)16-20-8-5-6-13-25-20/h3-14,17H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNBYVKJPABLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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